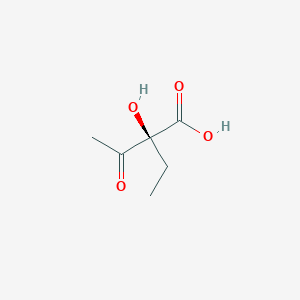
(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of both an acetyl group and a hydroxy group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric aldol reaction, where an aldehyde reacts with a ketone in the presence of a chiral catalyst to form the alpha-hydroxy ketone intermediate. This intermediate is then subjected to further reactions to introduce the acetyl group and complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions
(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the acetyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-acetyl-2-oxobutanoic acid or 2-acetylbutanoic acid.
Reduction: Formation of 2-acetyl-2-hydroxybutanol.
Substitution: Formation of derivatives with various functional groups replacing the acetyl group.
科学研究应用
(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, influencing the production of key metabolites. The presence of both acetyl and hydroxy groups allows it to participate in various biochemical reactions, potentially modulating cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
®-2-acetyl-2-hydroxybutanoic acid: The enantiomer of (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid with different stereochemistry.
2-hydroxybutanoic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.
2-acetylbutanoic acid: Lacks the hydroxy group, affecting its ability to participate in certain reactions.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both acetyl and hydroxy functional groups. This combination allows it to participate in a wide range of chemical and biochemical reactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C6H10O4 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC 名称 |
(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI 键 |
VUQLHQFKACOHNZ-LURJTMIESA-N |
SMILES |
CCC(C(=O)C)(C(=O)O)O |
手性 SMILES |
CC[C@](C(=O)C)(C(=O)O)O |
规范 SMILES |
CCC(C(=O)C)(C(=O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















